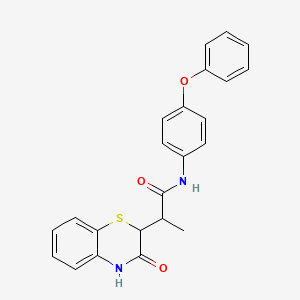
N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide
説明
N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide, also known as BRD-9424, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a synthetic compound that is primarily used as a research tool to investigate the biological processes and pathways involved in various diseases.
科学的研究の応用
N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide has shown potential in various scientific research applications, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins involved in the cancer cell cycle. In inflammation research, N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide has been shown to reduce inflammation by targeting specific enzymes involved in the inflammatory response. In neurodegenerative disease research, N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide has been shown to protect neurons from damage and improve cognitive function in animal models of neurodegenerative diseases.
作用機序
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide involves the inhibition of specific proteins and enzymes involved in various biological processes. N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide has been shown to target specific proteins involved in the cancer cell cycle, including cyclin-dependent kinases (CDKs) and bromodomain-containing proteins (BRDs). In inflammation research, N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide has been shown to inhibit the activity of specific enzymes involved in the inflammatory response, including phosphodiesterases (PDEs) and cyclooxygenases (COXs). In neurodegenerative disease research, N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide has been shown to protect neurons from damage by targeting specific proteins involved in neuronal survival and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide depend on the specific research application and the biological processes targeted by the compound. In cancer research, N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. In inflammation research, N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide has been shown to reduce inflammation, decrease cytokine production, and inhibit the activity of specific enzymes involved in the inflammatory response. In neurodegenerative disease research, N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide has been shown to protect neurons from damage, improve cognitive function, and promote neuronal survival and function.
実験室実験の利点と制限
The advantages of using N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide in lab experiments include its specificity and potency in targeting specific proteins and enzymes involved in various biological processes. N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide is also a synthetic compound, which allows for greater control over its properties and characteristics. However, the limitations of using N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide in lab experiments include its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research and development of N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide. One potential direction is to investigate the compound's potential in combination with other drugs or therapies for the treatment of various diseases. Another potential direction is to further explore the compound's mechanism of action and its specific targets in different biological processes. Additionally, the development of more potent and specific derivatives of N-(5-bromo-2-pyridinyl)-2-(4-isobutylphenyl)propanamide could lead to the discovery of new therapeutic targets and applications.
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O/c1-12(2)10-14-4-6-15(7-5-14)13(3)18(22)21-17-9-8-16(19)11-20-17/h4-9,11-13H,10H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOHIGJJPUHAFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4197214.png)
![N-(5-bromo-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4197231.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4197237.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4197238.png)
![N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-benzimidazol-5-yl)benzamide](/img/structure/B4197244.png)
![3-methoxy-4-[(4-nitrobenzyl)oxy]benzonitrile](/img/structure/B4197246.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B4197247.png)
![(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine](/img/structure/B4197251.png)
![1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone](/img/structure/B4197264.png)

![4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B4197277.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4197285.png)

![1-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4197308.png)